molecular formula C12H20N2O B11744081 Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone

Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone

Cat. No.: B11744081
M. Wt: 208.30 g/mol
InChI Key: NFCDGCMMVURCFU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in oncology.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4-(cyclopropylmethyl)piperazin-1-yl)methanone is unique due to its specific structure, which imparts distinct biological activities. Its cyclopropyl and piperazine moieties contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

cyclopropyl-[4-(cyclopropylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C12H20N2O/c15-12(11-3-4-11)14-7-5-13(6-8-14)9-10-1-2-10/h10-11H,1-9H2

InChI Key

NFCDGCMMVURCFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)C3CC3

Origin of Product

United States

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